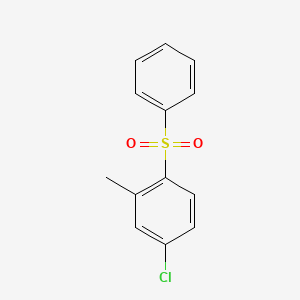

4-Chloro-2-methyldiphenyl sulfone

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-chloro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-9-11(14)7-8-13(10)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGRKFFJSSUWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfur Trioxide-Mediated Sulfonation

The sulfonation of chlorobenzene derivatives using sulfur trioxide (SO₃) is a widely employed industrial method. In the context of CMDS synthesis, 4-chloro-2-methylbenzene undergoes sulfonation with SO₃ in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The Chinese patent CN105566180B details a one-step sulfonation-condensation process for DDS, which can be modified for CMDS by substituting chlorobenzene with 4-chloro-2-methylbenzene.

Reaction Conditions and Optimization

-

Catalyst System : DMSO acts as both solvent and catalyst, facilitating the electrophilic substitution of SO₃ onto the aromatic ring.

-

Temperature : Optimal sulfonation occurs at 10–50°C to prevent premature decomposition of intermediates.

-

Stoichiometry : A molar ratio of 1:0.8 for SO₃ to dimethyl sulfate ensures complete esterification of sulfonic acid intermediates.

-

Yield : For DDS, this method achieves yields of 85–90% with a purity >99%, suggesting comparable efficiency for CMDS with proper substrate adaptation.

Mechanistic Insight :

The reaction proceeds via the formation of a reactive sulfur trioxide-DMSO complex, which enhances the electrophilicity of SO₃. Subsequent attack by 4-chloro-2-methylbenzene at the para position relative to the methyl group generates the sulfonic acid intermediate, which is esterified and hydrolyzed to the final sulfone.

Friedel-Crafts Sulfonylation with Thionyl Chloride

Thionyl Chloride as a Sulfonating Agent

The European patent EP0062736B2 describes a Friedel-Crafts approach using thionyl chloride (SOCl₂) and SO₃ for DDS synthesis. Adapting this for CMDS involves reacting 4-chloro-2-methylbenzene with SOCl₂ and SO₃ in the presence of ferric chloride (FeCl₃).

Critical Parameters

-

Catalyst Loading : FeCl₃ at 1–5 mol% relative to SO₃ accelerates the sulfonation and subsequent condensation steps.

-

Temperature Profile :

-

Byproduct Management : Hydrogen chloride (HCl) and sulfur dioxide (SO₂) are neutralized using aqueous alkali scrubbing systems.

Experimental Data from DDS Synthesis :

| Parameter | Value |

|---|---|

| SO₃:SOCl₂ molar ratio | 1:1.5–2.0 |

| Reaction Time | 8–12 hours |

| Yield | 78–82% |

| Isomeric Purity (4,4') | 89–92% |

For CMDS, substituting the substrate would likely reduce isomeric purity due to steric hindrance from the methyl group, necessitating higher catalyst loads or extended reaction times.

Oxidation of Sulfoxide Precursors

Hydrogen Peroxide-Mediated Oxidation

Sulfoxides serve as intermediates in the synthesis of sulfones. A two-step process for CMDS could involve:

-

Sulfoxide Formation : Reaction of 4-chloro-2-methylbenzene with methanesulfonyl chloride in the presence of AlCl₃.

-

Oxidation : Treatment with 30% hydrogen peroxide (H₂O₂) in acetic acid at 70–90°C.

Advantages and Limitations

-

Yield : Oxidation typically achieves 70–75% conversion, with over-oxidation to sulfonic acids as a competing pathway.

-

Selectivity : The methyl group’s ortho-directing effect may lead to mixed regioisomers unless stringent temperature control is maintained.

Comparative Analysis of Industrial Methods

Technical and Economic Considerations

| Method | Capital Cost | Operating Cost | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SO₃-DMSO Sulfonation | Moderate | Low | 85–90 | 99+ |

| Friedel-Crafts (SOCl₂) | High | Moderate | 78–82 | 89–92 |

| Sulfoxide Oxidation | Low | High | 70–75 | 95–97 |

The SO₃-DMSO method offers the best balance of yield and purity for large-scale CMDS production, though it requires specialized equipment for SO₃ handling. The Friedel-Crafts route, while less efficient, is advantageous for facilities with existing HCl recovery infrastructure.

Emerging Catalytic Systems

Heterogeneous Acid Catalysts

Recent advances in zeolite-based catalysts (e.g., H-ZSM-5) show promise for reducing corrosion and waste in CMDS synthesis. Pilot studies using H-ZSM-5 with SO₃ report:

-

88% yield at 120°C.

-

Catalyst recyclability for 5–7 cycles without significant deactivation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyldiphenyl sulfone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

Reduction Reactions: The phenylsulfonyl group can be reduced to a phenylthiol group.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: 4-Hydroxy-2-methyl-1-(phenylsulfonyl)benzene.

Oxidation: 4-Chloro-2-carboxy-1-(phenylsulfonyl)benzene.

Reduction: 4-Chloro-2-methyl-1-(phenylthiol)benzene.

Scientific Research Applications

Synthesis and Intermediacy

As an intermediate in synthetic chemistry, CMDS plays a crucial role in the creation of more complex organic molecules. Its versatility stems from its ability to undergo substitution, oxidation, and reduction reactions, allowing chemists to tailor its structure for various purposes.

Typical Syntheses

The synthesis of CMDS often involves sulfonylation of 4-chloro-2-methylbenzene with phenylsulfonyl chloride in the presence of bases like pyridine. This method ensures selective formation of the desired product under controlled conditions.

Industrial Production

Industrial production methods employ large-scale sulfonylation reactions utilizing automated reactors. Parameters such as temperature, pressure, and reaction time are optimized to enhance yield and purity. Post-reaction purification occurs via crystallization or distillation techniques.

Antimicrobial Activity

One of the primary biological activities of CMDS lies in its potent antimicrobial properties. Studies demonstrate that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent .

Case Study: Antimicrobial Activity

Recent research evaluating the antimicrobial efficacy of CMDS revealed significant inhibition at low concentrations with minimal cytotoxicity towards human cells. These findings suggest that CMDS could serve as a basis for developing novel antibacterial agents.

Antioxidant Properties

Additionally, CMDS exhibits antioxidant properties, contributing to its broader spectrum of biological activities. This capability makes it valuable in protecting cells from oxidative damage, thereby offering potential therapeutic roles in combating oxidative stress-related disorders.

Case Study: Oxidative Stress Reduction

Experimental models investigating neuroprotection demonstrated that administration of CMDS significantly reduces oxidative stress markers and enhances neuronal cell survival. Such outcomes hint at its applicability in managing neurodegenerative diseases like Alzheimer's.

Pharmacological Effects

Due to its diverse biological activities, particularly its enzymatic inhibition capabilities, CMDS holds promise as a pharmaceutical lead compound. Specifically:

- Enzyme Inhibition: CMDS has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in neurotransmitter regulation. This property suggests potential therapeutic benefits in neurological disorders.

- Mechanism of Action: The phenylsulfonyl group interacts with specific molecular targets, modulating enzyme activity and influencing cellular signaling pathways. This interaction underscores its potential as a drug candidate.

Case Study: Enzyme Inhibition

Studies exploring the pharmacological profile of CMDS highlighted its capacity to inhibit AChE/BuChE enzymes. By doing so, it offers new avenues for addressing cholinergic dysfunctions associated with cognitive impairments.

Specialty Chemicals and Materials

Beyond its biomedical applications, CMDS finds extensive use in industrial settings due to its versatile chemical nature. It serves as an essential intermediate in producing specialized chemicals and materials:

- Polymer Formation: As part of polymer formulations—such as those involved in creating polysulfones—it contributes structural integrity and thermal stability .

- Material Processing: Its compatibility with various solvents allows it to be utilized in processing plastics, rubbers, etc. .

Table Summarizing Various Uses

| Field/Application | Specific Usage |

|---|---|

| Chemistry | Intermediate in synthesizing complex organic molecules |

| Versatile substrate for substitution, oxidation, and reduction reactions | |

| Biology | Antimicrobial agent against Gram-positive/Gram-negative bacteria |

| Antioxidant properties aiding in oxidative stress mitigation | |

| Medicine | Potential inhibitor of AChE/BuChE enzymes |

| Therapeutic implications in neurodegenerative diseases | |

| Industry | Essential intermediate in forming polymers |

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyldiphenyl sulfone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

Structural and Functional Comparisons

The table below highlights key differences between 4-Chloro-2-methyldiphenyl sulfone and analogous sulfones:

Key Research Findings

Physicochemical Properties

- Sulfone Group Interactions : The sulfone moiety (–SO₂–) plays a critical role in binding to biological targets. For example, sulfone-containing compounds inhibit bacterial quorum sensing by interacting with LuxP residues (Arg215 and Arg310) in Vibrio harveyi . Similarly, sulindac sulfone binds to VDAC1/2 proteins, disrupting mTOR signaling in cancer cells .

- Stability : Sulfone linkers, such as those in antibody conjugates, exhibit superior plasma stability compared to maleimide-based conjugates, reducing off-target effects .

Pharmaceutical Relevance

- Drug Design : The sulfone group’s electron-withdrawing nature enhances metabolic stability and bioavailability. For instance, sulindac sulfone’s anti-cancer activity is retained due to its resistance to enzymatic degradation .

Biological Activity

4-Chloro-2-methyldiphenyl sulfone, also known as chloromethyldiphenyl sulfone , is a compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C13H12ClO2S

- Molecular Weight : 272.75 g/mol

- Structure : The compound features a chlorinated diphenyl sulfone structure, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfonyl group in the compound can participate in various biochemical interactions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and other physiological processes.

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further development in treating infections .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Effects :

- Exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Effective against resistant strains, highlighting its potential as an antibiotic agent.

- Antioxidant Properties :

-

Neuroprotective Effects :

- Research indicates that the compound may protect neuronal cells from apoptosis through modulation of signaling pathways related to cell survival.

- Potential applications in neurodegenerative diseases are being explored due to these properties.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed that the compound inhibited growth at low concentrations, with minimal cytotoxicity to human cells. The study concluded that this compound could be developed into a novel antibacterial agent .

Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, this compound was administered to assess its protective effects on neuronal cells exposed to toxic agents. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting its potential therapeutic role in conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Antioxidant Capacity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Compound A (e.g., Sulfadiazine) | Moderate | Low | Moderate |

| Compound B (e.g., Paracetamol) | Low | High | Low |

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 4-Chloro-2-methyldiphenyl sulfone?

Answer: The compound can be synthesized via sulfonation reactions. For example, chlorobenzene derivatives are reacted with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfone group . Key parameters include:

- Temperature : Maintain 80–120°C to avoid side reactions.

- Catalyst : Use stoichiometric sulfuric acid for sulfonation.

- Purification : Recrystallize from ethanol or dichloromethane to isolate the sulfone product.

Contaminants like o-chlorobenzenesulfonyl chloride may form during chlorosulfonation; fractional distillation or column chromatography is recommended for separation .

Q. How can the molecular structure of this compound be characterized?

Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm aromatic proton environments and sulfone group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 252.71 for CHClOS) .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar sulfones in crystallography reports .

Q. What analytical methods are suitable for assessing the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against certified standards .

- GC/MS : Derivatize non-volatile sulfones (e.g., via methylation) for gas-phase analysis .

- Elemental Analysis : Confirm %C, %H, and %S to validate stoichiometry .

Advanced Research Questions

Q. How can synthetic routes for sulfone derivatives be optimized to improve yield and selectivity?

Answer:

- Functionalization : React the sulfone with oxalyl chloride or bromo-diethylmalonate to introduce electrophilic groups at the para-position .

- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides .

- Reaction Monitoring : Use in-situ FTIR to track sulfone intermediate formation and adjust reaction time/temperature dynamically .

Q. How should researchers address contradictions in reported bioactivity data for sulfone compounds?

Answer:

- Experimental Design : Implement a randomized block design with triplicate samples to minimize variability .

- Statistical Analysis : Apply one-way ANOVA followed by Tukey’s post-hoc test (p < 0.05) to identify significant differences in bioactivity (e.g., IC values) .

- Control Variables : Standardize solvent (e.g., DMSO concentration ≤1%) and biological assay conditions (pH, temperature) to ensure reproducibility .

Q. What methodologies are effective for studying the environmental stability and degradation pathways of this compound?

Answer:

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–11) at 25–50°C; analyze degradation products via LC-QTOF-MS to identify sulfonic acid or chlorophenol derivatives .

- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) in a photoreactor; quantify intermediates using GC/MS or NMR .

- Ecotoxicity Assays : Test allelopathic effects on plant germination (e.g., root/shoot inhibition assays) with dose-response modeling .

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?

Answer:

Q. What strategies mitigate challenges in synthesizing sulfone-containing heterocycles?

Answer:

- Intermolecular Cyclization : Use 4-amino-triazole precursors with 2-chloroacetic acid to form triazolothiadiazine sulfones; optimize microwave-assisted conditions (100°C, 30 min) for faster ring closure .

- Protecting Groups : Temporarily block reactive sites (e.g., -NH) with tert-butoxycarbonyl (Boc) groups during sulfonation to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.